N-methyl-N-4-piperidinylCarbamic chloride
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Overview
Description
N-methyl-N-4-piperidinylCarbamic chloride is an organic compound with a unique structure that includes a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-4-piperidinylCarbamic chloride can be synthesized through several methods. One common approach involves the reaction of N-methyl-4-piperidone with phosgene in the presence of a base. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to handle the hazardous reagents and conditions. The process is optimized for high yield and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-4-piperidinylCarbamic chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typical reagents in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
N-methyl-N-4-piperidinylCarbamic chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-methyl-N-4-piperidinylCarbamic chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-piperidone: A related compound with a similar structure but different reactivity.
N-tert-Butylbenzenesulfinimidoyl chloride: Another compound with a similar functional group but different applications.
Uniqueness
N-methyl-N-4-piperidinylCarbamic chloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
Molecular Formula |
C7H13ClN2O |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylcarbamoyl chloride |
InChI |
InChI=1S/C7H13ClN2O/c1-10(7(8)11)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3 |
InChI Key |
OEAHPCZZMVPDIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)C(=O)Cl |
Origin of Product |
United States |
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